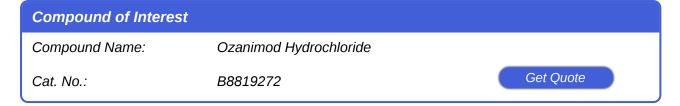


discovery and synthesis of ozanimod hydrochloride

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An In-depth Technical Guide to the Discovery and Synthesis of **Ozanimod Hydrochloride**

Introduction

Ozanimod, marketed under the brand name Zeposia®, is an orally administered, small-molecule immunomodulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3] Developed by Celgene (a Bristol Myers Squibb company), it represents a second-generation sphingosine-1-phosphate (S1P) receptor modulator.[2][4] Ozanimod's therapeutic efficacy stems from its high-affinity, selective agonism of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5][6][7][8] This targeted action leads to the sequestration of lymphocytes within peripheral lymphoid organs, preventing their migration to sites of chronic inflammation in the central nervous system (CNS) or gastrointestinal tract.[3][8][9][10][11] This guide provides a detailed overview of the discovery rationale, mechanism of action, pharmacological profile, and chemical synthesis of **ozanimod hydrochloride** for researchers and drug development professionals.

Discovery and Rationale: The Need for Selectivity

The development of ozanimod was driven by the clinical experience with fingolimod, the first-in-class S1P receptor modulator.[3][12] Fingolimod, while effective, is non-selective and targets S1P receptor subtypes 1, 3, 4, and 5.[7][13] Agonism at the S1P₃ receptor, in particular, has been associated with adverse cardiac effects, such as bradycardia.[12] This created a clear therapeutic need for second-generation modulators with improved selectivity to maximize the



desired immunomodulatory effects mediated by S1P₁ while minimizing off-target effects.[12] [14]

The discovery process for ozanimod (formerly RPC-1063) involved screening for unique compounds that could selectively bind to S1P1 and S1P5.[3][6][15] The goal was to retain the lymphocyte-trafficking modulation of S1P1 agonism while exploring the potential neuroprotective effects of S1P5 agonism, as S1P5 is expressed in the CNS.[5][9][16] This led to the identification of ozanimod, a compound with a distinct structure-activity relationship and a more favorable pharmacokinetic and safety profile compared to its predecessor.[6][15]

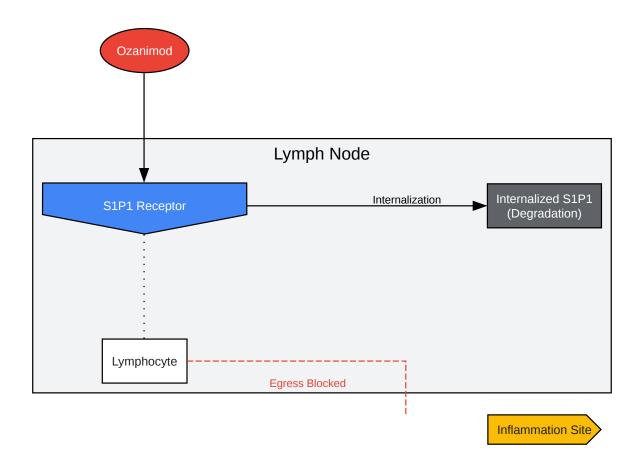
Mechanism of Action

Ozanimod functions as a high-affinity agonist at S1P₁ and S1P₅ receptors.[8][17][18] The therapeutic mechanism, particularly in autoimmune diseases, is primarily attributed to its action on S1P₁.

- S1P₁ Receptor Internalization: Upon binding to the S1P₁ receptor on lymphocytes, ozanimod induces its internalization and degradation.[3][5]
- Functional Antagonism: This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes.[9][19]
- Lymphocyte Sequestration: As a result, circulating B and T lymphocytes are trapped and sequestered within the lymph nodes.[3][6][9]
- Reduced Inflammation: The reduction of lymphocytes in peripheral blood limits their infiltration into the CNS in multiple sclerosis or the intestinal mucosa in ulcerative colitis, thereby attenuating the inflammatory cascade.[8][10][11][20]

The agonism of S1P₅, a receptor found on natural killer cells and within the CNS, may contribute to ozanimod's therapeutic effects through direct neuroprotective actions, though this mechanism is still being fully elucidated.[2][16][21]





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Figure 1. Ozanimod's mechanism of action on lymphocyte trafficking.

Pharmacological & Clinical Profile

Ozanimod's selectivity for S1P₁ and S1P₅ is a key differentiator from other S1P modulators. This selectivity translates into a potent effect on lymphocyte trafficking with a favorable safety profile.

Receptor Selectivity & Potency

Quantitative assays demonstrate ozanimod's high potency and selectivity for human S1P₁ and S1P₅ receptors over S1P₂, S1P₃, and S1P₄.



Receptor Subtype	Parameter	Value (nM)	Reference
Human S1Pı	EC ₅₀ (GTPyS binding)	0.41	[18]
Human S1P₅	EC₅o (GTPγS binding)	11	[18]
Human S1P ₂	EC ₅₀ (GTPyS binding)	>10,000	[18]
Human S1P₃	EC ₅₀ (GTPyS binding)	>10,000	[18]
Human S1P4	EC ₅₀ (GTPyS binding)	-	-

Table 1: In Vitro Potency of Ozanimod at Human S1P Receptors. EC₅₀ represents the half-maximal effective concentration.

Clinical Efficacy Summary

Clinical trials have demonstrated the efficacy of ozanimod in treating both relapsing multiple sclerosis (RMS) and ulcerative colitis (UC).

Indication	Trial	Key Endpoint	Ozanimod 0.92 mg	Placebo <i>l</i> Comparator	Reference
Ulcerative Colitis	True North (Induction)	Clinical Remission (Week 10)	18%	6%	[1][20]
Ulcerative Colitis	True North (Maintenance)	Clinical Remission (Week 52)	37%	18.5%	[22][23]
Multiple Sclerosis	RADIANCE Part B	Annualized Relapse Rate (ARR)	0.17 (over 24 mo)	0.28 (Interferon β-1a)	[16]
Multiple Sclerosis	SUNBEAM	Annualized Relapse Rate (ARR)	0.18 (over 12 mo)	0.35 (Interferon β-1a)	[24]

Table 2: Summary of Key Efficacy Data from Pivotal Phase 3 Clinical Trials.



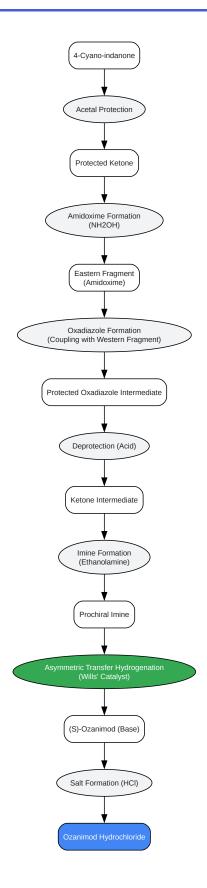
Chemical Synthesis of Ozanimod Hydrochloride

The synthesis of ozanimod requires the construction of a central 1,2,4-oxadiazole ring linking a substituted benzonitrile moiety to a chiral (S)-1-aminoindan fragment.[25] The key challenge is the stereoselective synthesis of the chiral amine. Several enantioselective routes have been developed to produce the (S)-enantiomer with high purity.

Enantioselective Synthesis Route

One efficient, five-step synthesis starts from commercially available 4-cyano-indanone, achieving a high overall yield and enantiomeric excess.[26] This approach introduces the critical stereocenter in the final step via an asymmetric transfer hydrogenation.





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Figure 2. Workflow for an enantioselective synthesis of ozanimod HCl.



Experimental Protocol

The following protocol is a representative synthesis based on published literature. [25][26][27] Researchers should consult primary sources and perform appropriate safety assessments before implementation.

Step 1: Acetal Protection of 4-Cyano-indanone

- Reactants: 4-Cyano-indanone, ethylene glycol, p-toluenesulfonic acid (catalyst).
- Solvent: Toluene.
- Procedure: A mixture of 4-cyano-indanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The resulting protected ketone is purified, typically by crystallization.

Step 2: Amidoxime Formation (Eastern Fragment)

- Reactants: Protected ketone from Step 1, hydroxylamine hydrochloride, a base (e.g., sodium bicarbonate).
- Solvent: Ethanol/Water mixture.
- Procedure: The protected ketone is dissolved in ethanol. An aqueous solution of
 hydroxylamine hydrochloride and sodium bicarbonate is added. The mixture is heated at
 reflux until the starting material is consumed (monitored by TLC). The product, an
 amidoxime, is then isolated by extraction and purified. This serves as the "eastern fragment".

Step 3: 1,2,4-Oxadiazole Ring Formation

- Reactants: Amidoxime from Step 2, 3-cyano-4-isopropoxybenzoic acid ("western fragment"),
 a coupling agent (e.g., carbonyldiimidazole CDI).
- Solvent: Anhydrous polar aprotic solvent (e.g., DMF or THF).



 Procedure: The 3-cyano-4-isopropoxybenzoic acid is activated with CDI. The amidoxime from Step 2 is then added to the activated acid, and the mixture is heated. This coupling and subsequent cyclization reaction forms the central 1,2,4-oxadiazole ring. The crude product is carried forward.[25][27]

Step 4: Deprotection and Imine Formation

- Reactants: Crude product from Step 3, aqueous acid (for deprotection), ethanolamine.
- Procedure: The acetal protecting group is removed by treatment with an aqueous acid (e.g., HCl) to yield the ketone intermediate.[25][27] After purification, the ketone is condensed with ethanolamine under Dean-Stark conditions to form the corresponding prochiral imine.[27]

Step 5: Asymmetric Transfer Hydrogenation and Salt Formation

- Reactants: Prochiral imine from Step 4, a chiral ruthenium complex (e.g., Wills' catalyst), a hydrogen source (e.g., formic acid/triethylamine mixture).[26][27]
- Solvent: Dichloromethane or a similar solvent.
- Procedure: The prochiral imine is subjected to asymmetric transfer hydrogenation using a suitable chiral catalyst. This step establishes the (S)-stereocenter with high enantioselectivity.[25][26] After the reaction, the catalyst is removed, and the resulting (S)ozanimod base is purified.
- Salt Formation: The purified ozanimod base is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and treated with methanolic HCl to precipitate the final product, ozanimod hydrochloride, which is then isolated by filtration and dried.[27][28]

Conclusion

Ozanimod hydrochloride is a significant advancement in the treatment of autoimmune diseases, offering a selective and oral therapeutic option. Its discovery was guided by a clear rationale to improve upon first-generation S1P modulators by enhancing receptor selectivity, thereby optimizing the benefit-risk profile. The mechanism of action, centered on the functional antagonism of S1P₁ and subsequent lymphocyte sequestration, is now well-established. Furthermore, elegant and efficient enantioselective chemical syntheses have been developed,



enabling the robust manufacturing of this chiral molecule. This combination of targeted biological activity and sophisticated chemical development underscores ozanimod's role as a key therapy for multiple sclerosis and ulcerative colitis.

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